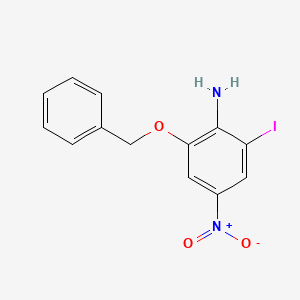

2-(Benzyloxy)-6-iodo-4-nitroaniline

Description

Significance of Substituted Anilines in Contemporary Organic Synthesis

Substituted anilines are a cornerstone of modern organic synthesis, serving as pivotal building blocks and versatile intermediates in the creation of a vast array of complex molecules. eurekalert.orgacs.org Their importance stems from the reactive nature of the amino group and the ability to modify the aromatic ring with various substituents. This allows for the fine-tuning of electronic and steric properties, which is crucial in the development of pharmaceuticals, agrochemicals, dyes, and advanced materials. eurekalert.orgtohoku.ac.jp For instance, anilines are integral to the synthesis of pain relievers, organic light-emitting diodes (OLEDs), and liquid crystals. eurekalert.org The strategic placement of different functional groups on the aniline (B41778) ring enables chemists to construct intricate molecular architectures with specific desired functions. tohoku.ac.jp The development of novel methods to create multi-substituted anilines continues to be an active area of research, as it opens doors to new advancements in medicine and materials science. eurekalert.orgnih.gov

Overview of Benzyloxy, Iodo, and Nitro Functional Groups in Aromatic Chemistry

The chemical behavior of 2-(benzyloxy)-6-iodo-4-nitroaniline is dictated by the interplay of its three key functional groups: benzyloxy, iodo, and nitro.

The benzyloxy group (–OCH₂C₆H₅) is often employed as a protecting group for alcohols and carboxylic acids in organic synthesis. wikipedia.orgorganic-chemistry.org It is known for its stability under a range of reaction conditions and can be removed when necessary, although sometimes requiring harsh conditions. wikipedia.org The benzyloxy group can also influence the electronic properties of the aromatic ring and participate in specific binding interactions within biological systems. mdpi.com

The iodo group (–I) is a particularly useful substituent in synthetic organic chemistry. Its presence on an aromatic ring provides a reactive handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. acs.orgrsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular frameworks. researchgate.netfrontiersin.org The iodo group is the most reactive among the halogens in these coupling reactions. rsc.org

The nitro group (–NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. numberanalytics.com It deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. youtube.comvedantu.comquora.com Conversely, the presence of a nitro group can activate the ring for nucleophilic aromatic substitution. numberanalytics.com The nitro group can also be reduced to an amino group (–NH₂), providing a pathway to further functionalization. numberanalytics.com

Structural Context of this compound within Chemical Research

The specific arrangement of the benzyloxy, iodo, and nitro groups on the aniline ring in this compound makes it a valuable intermediate in targeted synthesis. evitachem.com The presence of the iodo group at a position ortho to the amino group and meta to the nitro group, combined with the benzyloxy group at the other ortho position, creates a unique substitution pattern. This arrangement allows for selective chemical manipulations.

For example, the iodo atom can be utilized in cross-coupling reactions to introduce new substituents, while the nitro group can be reduced to an amine to enable further derivatization. evitachem.com The benzyloxy group can serve as a bulky directing group or a stable protecting group during these transformations. This trifunctional nature makes this compound a precursor for synthesizing more complex molecules with potential applications in medicinal chemistry and materials science. evitachem.com Its structure is designed for sequential, controlled reactions, making it a strategic component in multistep synthetic pathways. evitachem.com

Compound Data

Below are tables detailing the properties of this compound and related compounds for comparative analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁IN₂O₃ | nih.gov |

| Molecular Weight | 370.14 g/mol | evitachem.com |

| Appearance | Typically a solid | evitachem.com |

| CAS Number | 757951-78-3 | bldpharm.com |

Table 2: Spectroscopic Data for a Structurally Related Compound, 2-(Benzyloxy)-4-nitroaniline (B189151)

| Spectroscopic Technique | Expected Features | Source |

| FTIR (cm⁻¹) | N-H stretches (3300-3500), NH₂ scissoring (1600-1650) | |

| ¹H NMR (ppm) | Aromatic protons (δ 6.5-8.5), Benzyloxy phenyl protons (δ 7.3-7.5), Methylene protons (O-CH₂) (δ 5.0-5.2) |

Table 3: Properties of Parent and Related Aniline Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Nitroaniline (B120555) | C₆H₆N₂O₂ | 138.126 | - |

| 2-Iodo-4-nitroaniline (B1222051) | C₆H₅IN₂O₂ | 264.02 | 105-109 |

| 2-Iodo-6-nitroaniline | C₆H₅IN₂O₂ | 264.02 | - |

| 2-Methoxy-4-nitroaniline | C₇H₈N₂O₃ | 168.152 | 140-142 |

| 4-(Benzyloxy)-2-nitroaniline | C₁₃H₁₂N₂O₃ | 244.25 | - |

| 2,6-Diisopropyl-4-nitroaniline | C₁₂H₁₈N₂O₂ | 222.28 | - |

Data sourced from sigmaaldrich.comnih.govwikipedia.orgontosight.aichemspider.com

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-nitro-6-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O3/c14-11-6-10(16(17)18)7-12(13(11)15)19-8-9-4-2-1-3-5-9/h1-7H,8,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCWXUOVSNPLFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)[N+](=O)[O-])I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 2 Benzyloxy 6 Iodo 4 Nitroaniline

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis of 2-(Benzyloxy)-6-iodo-4-nitroaniline suggests several possible disconnection points. The structure features an aniline (B41778) core with three distinct substituents: a benzyloxy group, an iodine atom, and a nitro group. The most logical disconnections are at the ether linkage, the carbon-iodine bond, and the carbon-nitro bond.

A plausible retrosynthetic pathway identifies 2-amino-5-nitrophenol (B90527) as a key intermediate. This approach simplifies the synthesis by starting with a precursor that already contains the amino and nitro groups in the desired para relationship. The synthesis would then proceed through two main transformations:

Iodination: Introduction of an iodine atom at the C6 position, ortho to the hydroxyl group and meta to the nitro group.

Etherification: Formation of the benzyl (B1604629) ether via a Williamson ether synthesis at the phenolic hydroxyl group.

This strategy isolates the challenges of regioselective iodination and etherification, building upon a readily available starting material.

Precursor Synthesis and Functionalization Strategies

The forward synthesis based on the retrosynthetic analysis involves the preparation of key precursors and their subsequent functionalization.

Synthesis of Iodinated Nitroaniline Precursors

The synthesis of iodinated nitroanilines is a critical step. A common starting material for related structures is 4-nitroaniline (B120555). For instance, 2-iodo-4-nitroaniline (B1222051) can be synthesized by treating 4-nitroaniline with iodine monochloride (ICl) in a solvent like acetonitrile (B52724) or acetic acid. prepchem.comprepchem.com An alternative method involves the reaction of 4-nitroaniline with iodine and silver acetate. sigmaaldrich.com

In the context of the planned synthesis for the target molecule, the key step is the iodination of 2-amino-5-nitrophenol. The hydroxyl and amino groups are strong activating groups, directing electrophiles to the ortho and para positions. In 2-amino-5-nitrophenol, the position ortho to the hydroxyl group (C6) is activated and sterically accessible for iodination. Reagents such as N-iodosuccinimide (NIS) are often used for the iodination of activated aromatic rings and could be employed here. chemicalbook.com

Table 1: Methods for the Synthesis of Iodinated Nitroanilines

| Starting Material | Reagent(s) | Product | Reference(s) |

| 4-Nitroaniline | Iodine Monochloride (ICl) | 2-Iodo-4-nitroaniline | prepchem.comprepchem.com |

| 4-Nitroaniline | Iodine, Silver Acetate | 2-Iodo-4-nitroaniline | sigmaaldrich.com |

| 4-Nitroaniline | N-Iodosuccinimide (NIS) | 2,6-Diiodo-4-nitroaniline | chemicalbook.com |

Introduction of the Benzyloxy Moiety

The benzyloxy group is typically introduced via the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

In the synthesis of this compound, the precursor 2-amino-3-iodo-5-nitrophenol (B12962841) is treated with a base to deprotonate the phenolic hydroxyl group. The resulting phenoxide ion then reacts with a benzylating agent, such as benzyl bromide or benzyl chloride, to form the desired ether. orgsyn.org The choice of a suitable base, like potassium carbonate or sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF) or acetone, is crucial for the reaction's success. orgsyn.org This method is widely used for preparing benzyloxy-substituted aromatic compounds. orgsyn.orgontosight.ainih.gov

The reaction mechanism is a bimolecular nucleophilic substitution (SN2), where the phenoxide nucleophilically attacks the electrophilic carbon of the benzyl halide. wikipedia.org

Nitration Strategies for Aniline Derivatives

The placement of the nitro group is fundamental to the molecule's identity. Direct nitration of aniline is often problematic because the strong acidic conditions (typically a mixture of nitric acid and sulfuric acid) protonate the basic amino group to form the anilinium ion. chemistrysteps.com This anilinium group is a strong deactivating, meta-director, leading to significant amounts of the meta-nitro product. chemistrysteps.comyoutube.com

To achieve para-nitration, a common strategy is to first protect the amino group by converting it into an amide, such as acetanilide. The amide group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled nitration. chemistrysteps.com After the nitration step, the protecting group can be removed by hydrolysis to regenerate the amino group. magritek.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound. Each step of the synthesis requires careful control over temperature, reagent concentration, and reaction time.

For the nitration step , if starting from a substrate like 2-benzyloxyaniline, maintaining a low temperature between 0 and 5°C is critical to minimize the formation of ortho- and di-nitro byproducts. Under these controlled laboratory conditions, yields of 70–75% for 2-(benzyloxy)-4-nitroaniline (B189151) have been reported.

In the Williamson ether synthesis , the choice of base and solvent can significantly impact the yield. For phenols, which are more acidic than aliphatic alcohols, a moderately strong base like potassium carbonate is often sufficient, and the reaction can be run in solvents like DMF or acetone. orgsyn.orgyoutube.com Reaction times can range from a few hours to overnight, often under reflux conditions to ensure completion. wikipedia.org

For the iodination step , the reactivity of the substrate dictates the choice of iodinating agent. For highly activated rings, milder reagents may be necessary to prevent over-iodination. The stoichiometry of the iodinating agent must be carefully controlled to favor mono-iodination.

Table 2: Key Parameters for Optimization in Related Syntheses

| Reaction Type | Key Parameters | Typical Conditions | Purpose | Reference(s) |

| Nitration | Temperature, Acid Ratio | 0–5°C, HNO₃/H₂SO₄ mixture | Control regioselectivity, prevent side reactions | |

| Etherification | Base, Solvent, Temperature | K₂CO₃, DMF, 90°C | Ensure complete deprotonation and substitution | orgsyn.org |

| Iodination | Reagent Choice, Stoichiometry | ICl or NIS, 1:1 molar ratio | Achieve selective mono-iodination | prepchem.comchemicalbook.com |

Green Chemistry Approaches in Synthetic Design

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, principles of green chemistry can be applied to its synthetic pathway. The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Potential improvements include:

Use of Phase-Transfer Catalysts: In the Williamson ether synthesis step, employing a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can facilitate the reaction between the aqueous phenoxide phase and the organic benzyl halide phase. This can lead to milder reaction conditions, reduced solvent usage, and easier product separation.

Alternative Nitrating Agents: Traditional nitration with nitric and sulfuric acids is effective but uses highly corrosive reagents. Research into alternative, "greener" nitrating agents like ceric ammonium (B1175870) nitrate (B79036) or iron(III) nitrate could offer milder and more selective options under neutral conditions. researchgate.net

Solvent Selection: Replacing hazardous solvents like DMF with greener alternatives, such as ionic liquids or more benign organic solvents like acetonitrile or ethanol, where feasible, can significantly reduce the environmental impact of the synthesis. prepchem.comresearchgate.net

Catalytic Approaches: Employing catalytic methods instead of stoichiometric reagents improves atom economy. For example, developing a catalytic iodination process would be a significant green advancement over methods that use stoichiometric iodine monochloride or N-iodosuccinimide.

By integrating these approaches, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformation of 2 Benzyloxy 6 Iodo 4 Nitroaniline

Reactions Involving the Aromatic Amino Group

The amino group in 2-(benzyloxy)-6-iodo-4-nitroaniline is a key site for various chemical modifications, including acylation, alkylation, and diazotization reactions.

Acylation and Alkylation Reactions

The amino group can undergo acylation to form amides and alkylation to yield secondary or tertiary amines. These reactions are fundamental in synthetic organic chemistry for introducing new functional groups or building more complex molecular architectures. For instance, N-alkylation of similar nitroanilines has been achieved, and in some cases, can lead to heterocyclization to form compounds like benzimidazoles. capes.gov.br The benzyloxy group can act as a protecting group, allowing for selective reactions at other positions on the aniline (B41778) ring.

Diazotization and Subsequent Transformations

The aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This typically involves treatment with nitrous acid (HNO2), often generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like sulfuric acid. orgsyn.orggoogle.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

Weakly basic amines, such as those with multiple halogen substituents like 2,6-diiodo-4-nitroaniline, require specific conditions for successful diazotization, often employing a mixture of concentrated sulfuric acid and phosphoric acid. orgsyn.org The diazonium group can be replaced by a wide range of other functional groups in what are known as Sandmeyer or similar reactions. For example, treatment with potassium iodide can introduce another iodine atom. orgsyn.org Similarly, reaction with a mixture of copper cyanide (CuCN) and potassium cyanide (KCN) can be used to introduce a nitrile group (-CN). sigmaaldrich.com

Table 1: Examples of Diazotization and Subsequent Reactions

| Starting Material | Reagents | Product | Reference |

| 2,6-diiodo-4-nitroaniline | 1. H2SO4, NaNO2, H3PO4 2. KI | 1,2,3-Triiodo-5-nitrobenzene | orgsyn.org |

| 2-iodo-4-nitroaniline (B1222051) | 1. NaNO2, HCl 2. CuCN, KCN | 2-iodo-4-nitrobenzonitrile | sigmaaldrich.com |

| 4-nitroaniline (B120555) | Diazotization | 4-nitrobenzenediazonium | nih.gov |

This table presents examples of diazotization reactions on similar aniline derivatives to illustrate the potential transformations of this compound.

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can be reduced to an amino group or facilitate nucleophilic aromatic substitution.

Reduction Pathways to Amino Derivatives

The reduction of the nitro group to an amino group is a common and important transformation in organic synthesis. wikipedia.org This conversion opens up pathways for the synthesis of various diamino compounds. Several methods can be employed for this reduction, and the choice of reagent is crucial for achieving chemoselectivity, especially in the presence of other reducible functional groups like the iodo substituent.

Common reducing agents include:

Catalytic Hydrogenation: Using hydrogen gas with a catalyst like palladium on carbon (Pd/C) or Raney nickel is a widely used method. commonorganicchemistry.com However, care must be taken as some catalysts can also lead to dehalogenation (removal of the iodine atom). commonorganicchemistry.com

Metal/Acid Systems: Combinations like iron (Fe) or tin (Sn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) are effective for nitro group reduction. commonorganicchemistry.comscispace.com For instance, 2-iodo-p-phenylenediamine can be synthesized by reacting 2-iodo-4-nitroaniline with tin(II) chloride dihydrate in concentrated HCl. sigmaaldrich.com

Other Reagents: Sodium hydrosulfite, sodium sulfide (B99878), and metal hydrides like sodium borohydride (B1222165) (in the presence of a catalyst) can also be used. wikipedia.orgasianpubs.org The combination of NaBH4 with catalytic amounts of NiCl2·6H2O has been shown to be effective for the reduction of nitroarenes. asianpubs.org

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Selectivity | Reference |

| H2/Pd/C | Catalytic hydrogenation | Can cause dehalogenation | commonorganicchemistry.com |

| Raney Nickel | Catalytic hydrogenation | Often avoids dehalogenation | commonorganicchemistry.com |

| Fe/Acid | Acidic conditions | Mild, can be selective | commonorganicchemistry.com |

| SnCl2 | Acidic conditions | Mild, can be selective | sigmaaldrich.comcommonorganicchemistry.com |

| NaBH4/NiCl2·6H2O | Aqueous CH3CN, room temp | High yields | asianpubs.org |

Nucleophilic Aromatic Substitution (SNAr) Driven by Nitro Activation

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. For this to occur, a good leaving group must be present on the ring, and the nitro group must be positioned ortho or para to it to effectively stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. youtube.comyoutube.com

In this compound, the iodo substituent is ortho to the nitro group, making it a potential leaving group in an SNAr reaction. A strong nucleophile can attack the carbon atom bearing the iodine, leading to its substitution. The rate of these reactions is often increased by heating. youtube.com

Transformations at the Iodo Substituent

The iodo substituent on the aromatic ring is a versatile handle for further functionalization, primarily through cross-coupling reactions. It is the most reactive of the halogens in many of these reactions.

Common transformations involving the iodo group include:

Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts to form a new carbon-carbon triple bond.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a new carbon-nitrogen bond.

The introduction of halogen atoms onto an aniline scaffold is a key strategy for modifying its electronic properties and providing a site for these valuable cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The presence of an iodine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. libretexts.org

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl iodide with an organoboron compound, such as a boronic acid or ester. The reaction is typically tolerant of a wide range of functional groups, including the nitro and unprotected amine groups present in the molecule. nih.gov A successful Suzuki-Miyaura reaction on this substrate would yield a biaryl product, expanding the molecular framework. The reaction generally proceeds under mild conditions with a suitable palladium catalyst and a base. nih.govnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.org The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl > OTf, making the iodo-substituted compound highly suitable. wikipedia.org The reaction is typically co-catalyzed by copper(I) salts and proceeds under mild, basic conditions. wikipedia.orgnih.gov This method would be effective for introducing alkynyl moieties into the structure.

Heck Coupling: While less common for aryl iodides compared to bromides or triflates, the Heck reaction could potentially be used to couple this compound with an alkene. This would result in the formation of a new carbon-carbon bond at the site of the iodine atom, leading to a substituted aniline derivative.

Table 1: Predicted Cross-Coupling Reactions and Conditions

| Reaction Type | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-(Benzyloxy)-6-aryl-4-nitroaniline |

| Sonogashira | R-C≡CH | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 2-(Benzyloxy)-6-alkynyl-4-nitroaniline |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org For this compound, the iodine atom is susceptible to this exchange, typically with organolithium reagents.

The rate of exchange is significantly faster for iodides compared to bromides or chlorides (I > Br > Cl). imperial.ac.uk The reaction is often performed at very low temperatures to prevent side reactions. harvard.edu Treating the compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, would result in the rapid formation of a lithiated aniline derivative. This newly formed organolithium intermediate is a potent nucleophile and can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide array of functional groups at the 6-position. This two-step sequence provides a powerful synthetic route for diversification. wikipedia.orgimperial.ac.uk

Reactivity of the Benzyloxy Ether Linkage

The benzyloxy group serves as a protecting group for the phenolic oxygen and also influences the electronic properties of the aromatic ring. Its own reactivity, however, offers additional pathways for molecular modification.

Cleavage Reactions of the Benzyl (B1604629) Ether

The removal of the benzyl group to unmask the phenol (B47542) is a common transformation. Several methods exist for this deprotection.

Hydrogenolysis: Catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) is a standard method for cleaving benzyl ethers. However, in this specific molecule, this method would likely also reduce the nitro group to an amine.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can effect the cleavage of benzyl ethers. A mild and selective option is the use of a boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂), which is known to cleave benzyl ethers while tolerating many other functional groups. organic-chemistry.org

Oxidative Cleavage: The benzyloxy group can be oxidized to form an aldehyde or carboxylic acid, which can then be removed.

Reactions at the Benzylic Position

The benzylic position (the -CH₂- group of the benzyloxy moiety) is activated by the adjacent phenyl ring and oxygen atom, making it susceptible to certain reactions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acid, can oxidize the benzylic carbon. khanacademy.org This could potentially lead to the formation of a benzoate (B1203000) ester, which could then be hydrolyzed.

Radical Halogenation: Free radical bromination could potentially occur at the benzylic position, although this might be less selective given the other reactive sites in the molecule. khanacademy.org

Electrophilic and Nucleophilic Aromatic Substitution Pattern Analysis

The substitution pattern of the aniline ring is complex, with both electron-donating and electron-withdrawing groups influencing its reactivity.

Nucleophilic Aromatic Substitution (NAS): NAS reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. youtube.comyoutube.com In this compound, two potential leaving groups exist: the iodo and the benzyloxy groups.

Displacement of Iodine: The iodine atom is meta to the strongly deactivating nitro group. This positioning does not provide significant activation for nucleophilic attack at the C-6 position. youtube.com

Displacement of the Benzyloxy Group: The benzyloxy group is located at the C-2 position, which is para to the powerful electron-withdrawing nitro group at C-4. This ortho/para relationship strongly activates the C-2 position for nucleophilic attack. youtube.comyoutube.com Therefore, treatment with a strong nucleophile could lead to the displacement of the benzyloxy group, providing a route to other 2-substituted-6-iodo-4-nitroaniline derivatives.

Table 2: Summary of Aromatic Substitution Reactivity

| Reaction Type | Reactivity | Directing Influence | Predicted Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Low (deactivated by -NO₂) | Complex interplay of -NH₂, -OBn, -I, and -NO₂ groups | Substitution at C-3 or C-5 is sterically and electronically hindered. |

Advanced Spectroscopic Characterization for Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) and Vibrational Mode Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) are complementary techniques that measure the vibrational modes of a molecule. The analysis of 2-(benzyloxy)-6-iodo-4-nitroaniline is expected to reveal characteristic bands corresponding to its key structural features: the amino group, the nitro group, the benzyloxy moiety, and the substituted benzene (B151609) ring.

The primary vibrational modes anticipated for this molecule are detailed below, with expected wavenumber ranges derived from studies on similar compounds like 4-nitroaniline (B120555), 2-methoxy-4-nitroaniline, and 4-benzyloxy-2-nitroaniline nih.govresearchgate.net.

Amino (NH₂) Group Vibrations: The NH₂ group typically exhibits strong, sharp bands in the FT-IR spectrum. The asymmetric and symmetric N-H stretching vibrations are expected between 3350 and 3500 cm⁻¹ researchgate.net. The NH₂ scissoring (bending) mode should appear in the 1600–1640 cm⁻¹ region.

Nitro (NO₂) Group Vibrations: The nitro group is characterized by two strong stretching vibrations. The asymmetric stretching (ν_as_(NO₂)) is anticipated around 1500–1580 cm⁻¹, while the symmetric stretching (ν_s_(NO₂)) is expected in the 1300–1350 cm⁻¹ range . These bands are typically very intense in the IR spectrum.

Benzyloxy Group Vibrations: The C-O-C ether linkage of the benzyloxy group will show characteristic asymmetric and symmetric stretching bands. The C-O-C asymmetric stretch is expected near 1220–1270 cm⁻¹, and the symmetric stretch is anticipated around 1020–1070 cm⁻¹. The methylene (-CH₂-) bridge will have stretching vibrations just below 3000 cm⁻¹.

Aromatic Ring Vibrations: Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene rings will produce a series of bands in the 1450–1600 cm⁻¹ region.

Carbon-Iodine (C-I) Vibration: The stretching vibration of the C-I bond is expected at lower frequencies, typically in the 500–600 cm⁻¹ range, and is often more clearly observed in the FT-Raman spectrum.

Table 1: Expected FT-IR and FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Asymmetric N-H Stretch | Amino (NH₂) | 3450 - 3500 | Strong | Medium |

| Symmetric N-H Stretch | Amino (NH₂) | 3350 - 3400 | Strong | Medium |

| Aromatic C-H Stretch | Aromatic Rings | 3030 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | Methylene (-CH₂-) | 2920 - 2980 | Medium-Weak | Medium |

| NH₂ Scissoring | Amino (NH₂) | 1600 - 1640 | Strong | Weak |

| Aromatic C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium-Strong | Strong |

| Asymmetric NO₂ Stretch | Nitro (NO₂) | 1500 - 1580 | Very Strong | Medium |

| Symmetric NO₂ Stretch | Nitro (NO₂) | 1300 - 1350 | Very Strong | Strong |

| Asymmetric C-O-C Stretch | Ether | 1220 - 1270 | Strong | Medium |

| Symmetric C-O-C Stretch | Ether | 1020 - 1070 | Strong | Weak |

| C-I Stretch | Iodo | 500 - 600 | Weak | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of different nuclei, a complete structural assignment can be achieved.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the aniline (B41778) ring, the benzyloxy group, and the amine group.

Aniline Ring Protons (H-3, H-5): The two aromatic protons on the heavily substituted aniline ring are expected to appear as distinct signals. Due to the strong electron-withdrawing effect of the nitro group and the anisotropic effects of the iodine and benzyloxy groups, these protons will be significantly deshielded. They are expected to appear as doublets in the range of δ 7.5–8.5 ppm, with a small meta-coupling constant (J ≈ 2-3 Hz).

Benzyloxy Group Protons: The five protons of the phenyl ring of the benzyloxy group will likely appear as a multiplet in the typical aromatic region of δ 7.2–7.5 ppm. The two benzylic protons (-O-CH₂-Ph) are expected to appear as a sharp singlet around δ 5.0–5.5 ppm due to the adjacent oxygen atom.

Amino Protons (NH₂): The two protons of the primary amine group are expected to produce a broad singlet, typically in the range of δ 4.5–6.0 ppm. The chemical shift of this peak can be highly variable depending on the solvent, concentration, and temperature.

Table 2: Expected ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| H-3 / H-5 (Aniline ring) | 7.5 - 8.5 | Doublet (d) | 2H |

| H (Benzyl ring) | 7.2 - 7.5 | Multiplet (m) | 5H |

| -O-CH₂- | 5.0 - 5.5 | Singlet (s) | 2H |

| -NH₂ | 4.5 - 6.0 | Broad Singlet (br s) | 2H |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom, providing a map of the molecule's carbon skeleton. The spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule.

Aniline Ring Carbons: The six carbons of the aniline ring will have highly varied chemical shifts due to the diverse substituents. The carbons directly attached to the electron-withdrawing nitro (C-4) and benzyloxy (C-2) groups will be deshielded. In contrast, the carbon bearing the iodine atom (C-6) is expected at a much lower chemical shift (around δ 80–90 ppm), a characteristic feature of carbons bonded to iodine rsc.org. The carbon attached to the amino group (C-1) would also be significantly affected.

Benzyloxy Group Carbons: The benzylic carbon (-O-CH₂-) is expected to appear around δ 70–75 ppm. The carbons of the benzyl (B1604629) ring will show signals in the aromatic region (δ 125–137 ppm), with the ipso-carbon (the one attached to the CH₂ group) appearing near δ 136–137 ppm.

Table 3: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-6 (C-I) | 80 - 90 |

| C-3, C-5 | 115 - 125 |

| C-Benzyl (aromatic) | 125 - 130 |

| C-ipso (Benzyl ring) | 135 - 138 |

| C-4 (C-NO₂) | 140 - 145 |

| C-1 (C-NH₂) | 145 - 150 |

| C-2 (C-O) | 150 - 155 |

| -O-CH₂- | 70 - 75 |

¹⁵N NMR spectroscopy, while less common, is highly specific for characterizing nitrogen-containing functional groups. It provides unambiguous information about the electronic environment of the nitrogen atoms in the amino (-NH₂) and nitro (-NO₂) groups researchgate.net.

Nitro Group (-NO₂): The nitrogen atom of the nitro group is in a high oxidation state and is heavily deshielded. Its chemical shift is expected to appear significantly downfield, typically in the range of δ 350–380 ppm relative to nitromethane nih.gov.

Amino Group (-NH₂): The nitrogen atom of the primary aromatic amine is more shielded and would resonate much further upfield. Its chemical shift is anticipated to be in the range of δ 50–80 ppm relative to nitromethane. This large difference in chemical shifts allows for clear differentiation between the two nitrogen environments.

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key expected correlation is a cross-peak between the two meta-protons (H-3 and H-5) on the aniline ring, confirming their spatial proximity and coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the signals for the C-3/H-3 and C-5/H-5 pairs on the aniline ring, as well as the carbons and protons of the benzyloxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is vital for connecting the different parts of the molecule. Key expected correlations include:

A correlation from the benzylic protons (-O-CH₂-) to the C-2 carbon of the aniline ring, confirming the ether linkage.

Correlations from the aniline protons (H-3, H-5) to the surrounding quaternary carbons (C-1, C-2, C-4, C-6), confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, regardless of bonding. A NOESY spectrum could show a correlation between the benzylic protons (-O-CH₂-) and the H-5 proton of the aniline ring, providing information about the preferred conformation of the benzyloxy group relative to the main ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₃H₁₁IN₂O₃ bldpharm.com.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula and ruling out other potential elemental compositions.

Table 4: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

| Molecular Formula | C₁₃H₁₁IN₂O₃ |

| Theoretical Exact Mass (Monoisotopic) | 370.9814 Da |

| Expected Observation (e.g., [M+H]⁺) | 371.9887 Da |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical insights into the electronic structure of a molecule. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. The resulting spectrum, characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), is highly dependent on the nature and arrangement of chromophores and auxochromes within the molecule.

For this compound, the presence of the nitroaniline core, substituted with a benzyloxy group and an iodine atom, would be expected to give rise to a complex UV-Vis spectrum. The nitro group acts as a strong electron-withdrawing group and a chromophore, while the amino and benzyloxy groups are electron-donating auxochromes. The iodine atom, through its inductive and resonance effects, would also influence the electronic transitions. Intramolecular charge transfer (ICT) from the electron-rich amino and benzyloxy moieties to the electron-deficient nitro group is anticipated to be a dominant feature of its electronic spectrum.

Fluorescence spectroscopy complements UV-Vis absorption by measuring the light emitted by a molecule as it relaxes from an excited electronic state to its ground state. The emission spectrum is typically red-shifted with respect to the absorption spectrum (the Stokes shift) and provides information about the excited state's nature and lifetime. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a key parameter that can be determined.

A thorough search of the current scientific literature did not yield specific experimental UV-Vis absorption or fluorescence data for this compound. To facilitate future research and data reporting, the following table structure is provided for the systematic recording of such data.

Table 1: Electronic Absorption and Fluorescence Data (Note: No experimental data is currently available for this compound in the reviewed literature.)

| Parameter | Value | Solvent |

|---|---|---|

| UV-Vis Absorption | ||

| λmax (nm) | Data not available | |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | Data not available | |

| Fluorescence Emission | ||

| λem (nm) | Data not available | |

| Quantum Yield (ΦF) | Data not available |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystal, one can deduce the precise location of each atom in the unit cell, as well as bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. This technique requires a high-quality single crystal of the compound, which is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction data allows for the solution and refinement of the crystal structure, providing an unambiguous confirmation of the molecule's connectivity and stereochemistry.

For this compound, an SC-XRD analysis would reveal the precise conformation of the benzyloxy group relative to the nitroaniline ring, the planarity of the aromatic system, and the nature of any intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups, or halogen bonding involving the iodine atom. This information is crucial for understanding the molecule's packing in the solid state and how this might influence its bulk properties.

Despite a comprehensive literature search, no single crystal X-ray diffraction data for this compound has been reported. The following table outlines the key crystallographic parameters that would be determined from such a study.

Table 2: Single Crystal X-ray Diffraction Data (Note: No experimental data is currently available for this compound in the reviewed literature.)

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical Formula | C₁₃H₁₁IN₂O₃ |

| Formula Weight | 370.15 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Refinement Details | |

| R-factor (%) | Data not available |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint of the crystalline phase, characterized by a series of diffraction peaks at specific angles (2θ). PXRD is instrumental in phase identification, assessing sample purity, and studying polymorphism.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. A polymorphism study for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD to identify any different crystalline forms.

No powder X-ray diffraction data or polymorphism studies for this compound were found in the scientific literature. The data from such studies are typically presented as a list of 2θ angles and their corresponding intensities, which can be used to identify the crystalline phase.

Table 3: Powder X-ray Diffraction Data (Note: No experimental data is currently available for this compound in the reviewed literature.)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules like 2-(Benzyloxy)-6-iodo-4-nitroaniline. nih.govresearchgate.net

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For the related compound 4-benzyloxy-2-nitroaniline, DFT calculations using the B3LYP functional and a 6-311G(d,p) basis set have been performed to find its optimized molecular geometry. nih.gov

A key feature of the benzyloxy group is its flexibility, leading to various possible conformations. The dihedral angle between the two benzene (B151609) rings is a critical parameter. In a study of 4-benzyloxy-2-nitroaniline, this angle was found to be 65.8(2)°. researchgate.net For this compound, the presence of a bulky iodine atom ortho to the benzyloxy group would introduce significant steric hindrance. This would likely force the benzyloxy ring into a conformation that is substantially twisted out of the plane of the nitroaniline ring to minimize steric repulsion. This twisting affects the molecule's electronic properties by potentially reducing the conjugation between the benzyloxy group and the aniline (B41778) ring system.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netthaiscience.info The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a smaller gap generally implies higher reactivity. researchgate.net

For the isomer 4-benzyloxy-2-nitroaniline, HOMO-LUMO analysis reveals the potential for intramolecular charge transfer. nih.gov The HOMO is typically localized on the electron-donating amino and benzyloxy-substituted ring, while the LUMO is centered on the electron-accepting nitro group. This distribution facilitates a π-conjugated pathway for charge transfer from the donor groups to the acceptor group upon electronic excitation. nih.gov

In this compound, the presence of the electron-withdrawing iodine atom at the C6 position, in addition to the nitro group at C4, would be expected to lower the energy of the LUMO even further. Halogen atoms can influence electronic properties through both inductive and resonance effects. bohrium.com The introduction of halogens can alter the HOMO-LUMO energy gap and, consequently, the molecule's reactivity and spectral properties. bohrium.com For instance, studies on para-nitroaniline show a calculated HOMO-LUMO gap of around 4.24 eV. researchgate.netthaiscience.info The combined effects of the benzyloxy, iodo, and nitro substituents would modulate this value, likely resulting in a relatively small energy gap, suggesting a chemically reactive molecule with potential for significant intramolecular charge transfer. nih.gov

| Parameter | Description | Significance in this compound |

| HOMO | Highest energy molecular orbital containing electrons. | Represents the ability to donate electrons. Likely localized on the aniline ring and amino group. |

| LUMO | Lowest energy molecular orbital that is empty. | Represents the ability to accept electrons. Likely localized on the nitro group and influenced by the iodo substituent. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. thaiscience.info In these maps, regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.

For nitroaniline derivatives, the most negative potential is consistently located around the oxygen atoms of the nitro group, making them strong electrophilic sites. thaiscience.info Conversely, the hydrogen atoms of the amino group are typically associated with positive potential. In this compound, the MEP would show a significant negative potential around the nitro group's oxygens. The iodine atom, due to its size and polarizability, can also participate in halogen bonding, acting as an electrophilic region (a "σ-hole"). acs.org The distribution of electrostatic potential is crucial for understanding intermolecular interactions, such as hydrogen and halogen bonding, which dictate how the molecule packs in a crystal lattice. researchgate.netacs.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It interprets the electronic wavefunction in terms of localized Lewis-type (bonds and lone pairs) and non-Lewis-type (antibonding) orbitals. The interactions between these orbitals, particularly the delocalization of electron density from a filled donor orbital to an empty acceptor orbital, signify stabilizing hyperconjugative interactions. researchgate.net

In the isomer 4-benzyloxy-2-nitroaniline, NBO analysis has been used to identify and quantify intramolecular hydrogen bonds, such as C-H···O and N-H···O interactions. nih.gov These interactions play a significant role in stabilizing the molecular conformation. The analysis quantifies the stabilization energy (E(2)) associated with these delocalizations. A large E(2) value indicates a strong interaction. researchgate.net

For this compound, NBO analysis would be crucial for understanding:

Intramolecular Hydrogen Bonding: Interactions between the amino group hydrogens and the oxygen of the benzyloxy group or the nitro group.

Hyperconjugative Effects: The delocalization of electron density from the lone pairs of the amino nitrogen and benzyloxy oxygen into the antibonding orbitals of the aromatic ring (n → π* transitions).

Halogen Bonding: The interaction involving the iodine atom, which can be analyzed through donor-acceptor interactions in the NBO framework. acs.org

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are highly effective at predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. DFT calculations can accurately predict vibrational frequencies (FTIR and Raman) and NMR chemical shifts. nih.govbohrium.com

For 4-benzyloxy-2-nitroaniline, theoretical calculations have been used to compute its harmonic vibrational wavenumbers and assign the observed bands in its FTIR and FT-Raman spectra. nih.gov Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁵N) have been calculated using the Gauge-Invariant Atomic Orbital (GIAO) method. nih.gov These theoretical predictions are invaluable for interpreting complex experimental spectra.

For this compound, similar calculations would predict:

Vibrational Frequencies: Characteristic stretching frequencies for N-H (amino), N=O (nitro), C-O-C (ether), and C-I bonds. The calculated spectrum would help in the assignment of experimental IR and Raman peaks.

NMR Chemical Shifts: The chemical environment of each proton and carbon atom is unique, and theoretical calculations can predict their resonance frequencies. The presence of the electronegative nitro group and the bulky, electron-withdrawing iodine atom would significantly influence the chemical shifts of adjacent aromatic protons and carbons, and these effects can be precisely quantified through computation.

Investigation of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for exploring the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. researchgate.netrsc.org While specific reaction mechanism studies for this compound were not found, the general methodologies can be described.

For reactions involving aniline derivatives, such as electrophilic substitution or oxidation, computational studies can map out the potential energy surface. researchgate.netrsc.org For example, the mechanism of oxidative cyclization of 2-nitroaniline (B44862) has been investigated using DFT, identifying the most favorable reaction pathway and the rate-determining step. researchgate.net Similarly, the synthesis of halogenated anilines often involves complex mechanistic pathways that can be elucidated through computation. nih.govnih.gov

A computational investigation into the reactivity of this compound could involve:

Modeling Reaction Coordinates: Simulating the transformation from reactants to products to identify all intermediates and transition states.

Calculating Activation Energies: Determining the energy barriers for each step of a proposed mechanism. The path with the lowest energy barrier is typically the most favorable.

Analyzing Transition State Structures: Examining the geometry of transition states to understand the bonding changes that occur during the reaction.

Such studies could provide a detailed understanding of, for example, the mechanism of its synthesis or its potential metabolic pathways, offering insights that are difficult to obtain through experimental means alone. rsc.org

Supramolecular Interactions and Crystal Packing Analysis

No specific studies detailing the supramolecular interactions and crystal packing of this compound were found in the searched literature. Crystal structure analysis, often determined by X-ray diffraction, is a prerequisite for a detailed analysis of crystal packing and supramolecular interactions. The absence of such a published crystal structure for this specific compound makes a detailed discussion of its non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, purely speculative.

While research on the crystal structures of related compounds, like m-nitroaniline and co-crystals of other halogenated nitroanilines, is available, this information cannot be extrapolated to accurately describe the unique crystal packing of this compound. nih.govrsc.org The presence of the bulky benzyloxy group and the iodine atom would significantly influence the crystal packing in ways that cannot be predicted without experimental data. Studies on the crystal packing of other iodinated aromatic compounds and picolinic acid derivatives also exist but are not directly applicable to the subject compound. mdpi.comnih.gov

Potential Applications in Non Biological Chemical Sciences

Role as a Synthetic Intermediate for Advanced Organic Molecules

2-(Benzyloxy)-6-iodo-4-nitroaniline is a valuable building block in organic synthesis, primarily due to the reactivity of its functional groups. evitachem.com The iodine atom is a particularly useful handle for introducing molecular complexity through various cross-coupling reactions. evitachem.com

Detailed Research Findings:

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is highly reactive towards palladium catalysts, making this compound an excellent substrate for reactions like the Heck and Suzuki-Miyaura couplings. youtube.comwikipedia.orgorganic-chemistry.org

The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgnih.govyoutube.com This reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. youtube.comnih.gov The reaction rate for aryl halides in the Heck reaction is generally faster for iodides compared to bromides or chlorides. youtube.com

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and an organoboron compound, such as a boronic acid or ester. wikipedia.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov Recent studies have demonstrated efficient Suzuki-Miyaura couplings on unprotected ortho-haloanilines, highlighting the utility of such substrates in synthesizing complex molecules. nih.gov

Synthesis of Heterocyclic Compounds: The functional groups of this compound can be selectively transformed to build more elaborate molecular architectures. For instance, the nitro group can be selectively reduced to an amino group using reagents like hydrogen gas with a palladium catalyst or iron powder in an acidic medium. This transformation yields a diamine derivative which can then be used as a precursor for the synthesis of heterocyclic compounds like benzimidazoles.

Functional Group Interconversion: The amino group can undergo diazotization, a key step in the synthesis of various other compounds, including azo dyes. unb.ca The benzyloxy group can serve as a protecting group or be oxidized to form aldehyde or carboxylic acid derivatives.

Catalytic Precursor or Ligand in Transition Metal Chemistry

While there is no direct literature on this compound being used as a catalytic precursor or ligand, its structural features suggest potential in this area. Aniline (B41778) derivatives and iodoanilines are known to coordinate with transition metals.

Detailed Research Findings:

Potential as a Ligand: The amino group in the aniline moiety possesses a lone pair of electrons that can coordinate to a metal center. Research has shown that iodoaniline can act as a chelating ligand to a platinum metal center, coordinating through both the nitrogen and iodine atoms. acs.org This suggests that this compound could potentially form stable complexes with various transition metals.

Palladium Complexes: Palladium complexes are widely used as catalysts, particularly in cross-coupling reactions. mdpi.com These complexes often feature phosphine (B1218219) or isocyanide ligands to stabilize the metal center and modulate its reactivity. mdpi.comresearchgate.net Given the utility of this compound in palladium-catalyzed reactions, there is potential for it or its derivatives to be incorporated into the design of novel ligands. For example, 1,2-diiminophosphoranes have been evaluated as ligands for palladium-catalyzed enantioselective allylic substitution reactions, demonstrating that nitrogen-containing ligands can stabilize Pd(0) species during catalysis. epa.gov The combination of a soft iodo-substituent and a harder amino-group could lead to interesting coordination chemistry and catalytic activity.

Applications in Materials Science (e.g., Dye Synthesis, Liquid Crystals)

The chromophoric nitroaniline substructure and the reactive functionalities of this compound make it a candidate for applications in materials science, particularly in the synthesis of dyes and potentially as a component in liquid crystal formulations.

Detailed Research Findings:

Dye Synthesis: Aromatic amines, especially nitroanilines, are common precursors for the synthesis of azo dyes. evitachem.comunb.ca The synthesis involves a two-step process: the diazotization of the aromatic amine (like a derivative of this compound) followed by coupling with another aromatic compound. unb.ca Azo dyes are a large and important class of industrial colorants with shades ranging from yellow and orange to red, brown, and blue. unb.ca For example, dyes have been synthesized from p-nitroaniline by coupling its diazonium salt with compounds like J-acid and H-acid, yielding dyes with good fastness properties on leather. atbuftejoste.com.ng

Liquid Crystals: A related compound, 2-(benzyloxy)-4-nitroaniline (B189151), has been noted for its electro-optical properties, making it suitable for applications as a dopant in nematic liquid crystals to enhance the performance of liquid crystal displays (LCDs). The introduction of an iodine atom in this compound could further modify these properties due to its high polarizability and potential for specific intermolecular interactions, suggesting a possible area for future research in liquid crystal materials.

Photochemical Properties and Optoelectronic Applications

The photochemical and optoelectronic properties of this compound have not been specifically reported. However, the extensive research on related nitroaniline compounds, particularly p-nitroaniline (pNA), provides a strong basis for predicting its potential in this field.

Detailed Research Findings:

Nonlinear Optical (NLO) Properties: Organic molecules with electron donor and acceptor groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. acs.orginoe.ro p-Nitroaniline, with its amino donor group and nitro acceptor group, is a classic example of such a "push-pull" system and has been extensively studied for its NLO properties, including second harmonic generation (SHG). inoe.roacs.orgaip.orgaip.org

The charge transfer between the donor and acceptor groups is responsible for the large hyperpolarizabilities observed in these molecules. inoe.roaip.org Computational studies on pNA have been performed to understand the dispersion behavior of its hyperpolarizability tensors. aip.orgaip.org

this compound possesses a similar donor-acceptor framework. The amino group acts as an electron donor, and the nitro group acts as a strong electron acceptor. The benzyloxy group also has an electron-donating character, which could further influence the electronic properties. Therefore, it is plausible that this compound could exhibit interesting NLO properties, making it a candidate for applications in optical information processing and storage. acs.org

Development of Novel Chemical Sensors

There are no studies detailing the use of this compound in the development of chemical sensors. However, the broader class of nitroaromatic compounds is an important target for environmental monitoring, and aniline derivatives are also used in sensor applications.

Detailed Research Findings:

Detection of Nitroaromatics: Nitroaromatic compounds, including p-nitroaniline, are recognized as key intermediates in various industries and can be environmental pollutants. mdpi.com Consequently, there is significant research into developing sensors for their detection. mdpi.comasianpubs.org Fluorescence-based sensors have shown promise for the selective and sensitive detection of nitroaromatics. mdpi.comrsc.org For example, a fluorescence capillary imprinted sensor using CdTe quantum dots has been developed for the highly sensitive detection of p-nitroaniline in various water and biological samples. rsc.org

Aniline Sensors: Electrochemical sensors for the detection of aniline are also commercially available. scienoc.com Furthermore, spectroscopic studies have been conducted to understand the chemical and electrochemical oxidation of aniline, which is relevant to the development of polyaniline-based sensors. mdpi.com

Potential Role: Given that nitroanilines are target analytes, this compound could be used as a target molecule for the calibration and testing of new sensor platforms. Additionally, its functional groups could be modified to create new sensor molecules. For instance, coordination polymers have been synthesized for the fluorescent sensing of nitro explosives and pesticides like 2,6-dichloro-4-nitroaniline. acs.org This suggests that derivatives of this compound could potentially be incorporated into such sensor materials.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of polysubstituted anilines like 2-(benzyloxy)-6-iodo-4-nitroaniline often presents challenges in achieving high regioselectivity and yield. Future research could focus on developing more efficient and versatile synthetic routes.

One promising avenue is the application of modern cross-coupling reactions. nih.govrsc.org For instance, the development of palladium-catalyzed methods for the direct C-H amination of aromatic compounds could offer a more streamlined approach. nih.gov Research into the late-stage functionalization of a pre-formed aniline (B41778) derivative could also be highly valuable. This might involve the selective iodination or benzylation of a nitroaniline precursor. Recent advances in the regioselective synthesis of trisubstituted anilines and other polysubstituted benzene (B151609) derivatives could provide a strong foundation for this work. researchgate.netresearchgate.net

Furthermore, exploring enzymatic or biocatalytic methods could lead to more environmentally benign and highly selective synthetic processes. The use of photoredox catalysis is another emerging area that could enable novel transformations under mild conditions, potentially offering new pathways to this and related compounds. acs.org

Advanced Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new reactions. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of the molecule, helping to predict reaction pathways and transition states. researchgate.netresearchgate.netnottingham.edu.cn Such studies could investigate the influence of the benzyloxy, iodo, and nitro groups on the reactivity of the aniline ring in various transformations. For example, mechanistic DFT studies on palladium-catalyzed reactions involving similar aryl iodides could be extended to this specific compound.

Experimental mechanistic studies, such as kinetic analysis and the isolation and characterization of reaction intermediates, would be essential to validate the computational models. These studies could focus on key reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions involving the iodo group.

Design and Synthesis of Functional Derivatives and Analogues

The structural features of this compound make it an attractive scaffold for the design and synthesis of novel functional derivatives and analogues, particularly in the field of medicinal chemistry. The aniline scaffold is a common motif in many kinase inhibitors, and the specific substitution pattern of this compound could be exploited to develop new therapeutic agents. nih.govnih.govsoton.ac.ukbiorxiv.orgmdpi.com

Future research could focus on modifying the core structure to enhance its biological activity. For example, the benzyloxy group could be replaced with other substituted aryl or alkyl groups to probe structure-activity relationships (SAR). The iodo group serves as a convenient handle for introducing further diversity through cross-coupling reactions, allowing for the synthesis of a library of analogues. The nitro group could also be reduced to an amino group, which could then be further functionalized. The overarching goal would be to create molecules with improved potency, selectivity, and pharmacokinetic properties. cresset-group.comumich.edumdpi.com

Computational Design of Enhanced Chemical Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of molecules with tailored properties. scirp.org Future research on this compound should leverage these techniques to predict and enhance its chemical and physical characteristics.

In silico methods can be used to predict a range of properties, including electronic properties, solubility, and potential toxicity. acs.orgresearchgate.net For instance, computational studies on substituted anilines have been used to predict their metabolic fate, which is a critical consideration in drug development. mdpi.com By modeling the interaction of this compound and its derivatives with biological targets, such as the ATP binding site of kinases, researchers can prioritize the synthesis of the most promising candidates. nih.govbiorxiv.org

Furthermore, computational modeling can guide the design of new materials with specific optical or electronic properties. The influence of the different substituents on the HOMO-LUMO gap and other electronic parameters can be calculated to predict the potential of these molecules in applications such as organic electronics.

Unexplored Applications in Chemical Technology

The unique combination of functional groups in this compound suggests a range of potential applications in chemical technology that remain largely unexplored.

The presence of the nitro group, a strong chromophore, suggests that derivatives of this compound could be investigated as novel dyes and pigments. nih.govontosight.ai The reactivity of the iodo group allows for the incorporation of this molecule into larger polymeric structures, potentially leading to the development of functional materials with unique optical or electronic properties. ijrpr.comnumberanalytics.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.